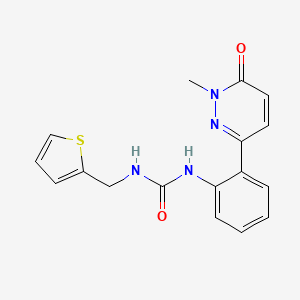
1-(2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Activities
- Synthesized compounds including derivatives of 1-(2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea have shown promising results in antimicrobial and anticancer activities (Elewa et al., 2021).
- Another study highlights the synthesis of urea derivatives and their evaluation for antioxidant activity, contributing to the understanding of their potential therapeutic applications (George et al., 2010).
Antiproliferative Agents
- A series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, showing significant effects (Zhang et al., 2019).
Cytotoxicity and Enzyme Inhibition
- Novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives have been synthesized and evaluated for their anti-microbial activity and cytotoxicity (Shankar et al., 2017).
- Another research synthesized and investigated urea derivatives for enzyme inhibition and anticancer properties, revealing new therapeutic potentials (Mustafa et al., 2014).
Molecular Docking and Anticonvulsant Activity
- Molecular docking studies along with the anticonvulsant activity of synthesized urea/thiourea derivatives have been explored, providing insights into their potential use in treating convulsions (Thakur et al., 2017).
properties
IUPAC Name |
1-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-21-16(22)9-8-15(20-21)13-6-2-3-7-14(13)19-17(23)18-11-12-5-4-10-24-12/h2-10H,11H2,1H3,(H2,18,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXHMMILYXNILR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

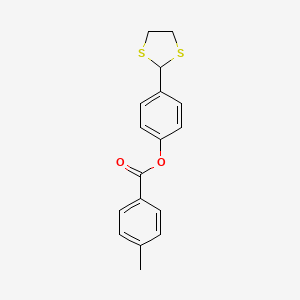
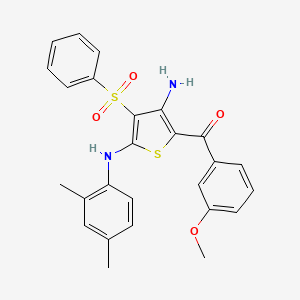
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2408915.png)
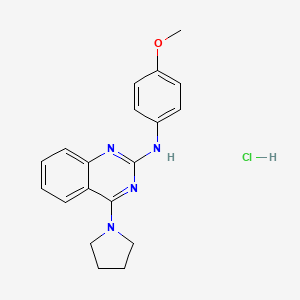
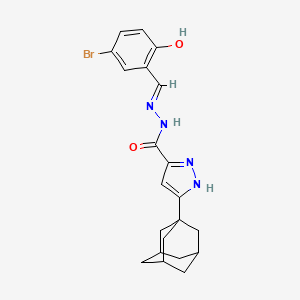
![4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2408919.png)
![ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate](/img/structure/B2408920.png)
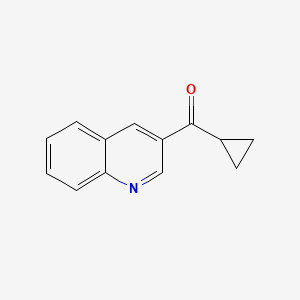
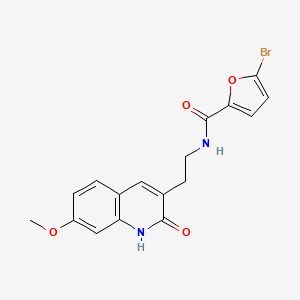
![N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide](/img/structure/B2408926.png)
![tert-Butyl 7',8'-dihydro-5'H-spiro[azetidine-3,6'-[1,2,4]triazolo[4,3-a]pyridine]-1-carboxylate](/img/structure/B2408927.png)
![N-(4-methoxybenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2408928.png)
![1-Propan-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-7-amine;dihydrochloride](/img/structure/B2408929.png)
![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2408931.png)